molecular formula C7H3BrF3NO2 B1331591 2-Bromo-4-(trifluoromethyl)nicotinic acid CAS No. 749875-15-8

2-Bromo-4-(trifluoromethyl)nicotinic acid

Cat. No.: B1331591
CAS No.: 749875-15-8
M. Wt: 270 g/mol
InChI Key: CHJZDOUVZPWBKU-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)nicotinic acid (CAS 749875-15-8) is a high-purity chemical building block designed for research and development applications. This multifunctional compound is a valuable precursor in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The molecule features a nicotinic acid scaffold substituted with a bromine atom and a trifluoromethyl group, which are key motifs for modifying the physicochemical properties of lead compounds and for facilitating further cross-coupling reactions. The bromine substituent at the 2-position makes this compound an excellent intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of more complex substituents. The presence of the trifluoromethyl group, a common pharmacophore in drug discovery, can enhance metabolic stability, lipophilicity, and membrane permeability. Research into nicotinic acid derivatives is a growing area of scientific interest due to their diverse bioactivities . These derivatives have been extensively studied for their potential in developing treatments for various conditions, though the specific applications of this brominated analog are primarily explorative and synthetic. Specifications: • CAS Number: 749875-15-8 • Molecular Formula: C 7 H 3 BrF 3 NO 2 • Molecular Weight: 270.00 g/mol • Purity: ≥95% • Storage: Store under an inert atmosphere at 2-8°C Safety Information: This compound may cause skin and eye irritation (H315, H319). Handle with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling and disposal procedures . Note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-4(6(13)14)3(1-2-12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJZDOUVZPWBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650498
Record name 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749875-15-8
Record name 2-Bromo-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 4 Trifluoromethyl Nicotinic Acid and Analogous Structures

Direct Synthetic Routes to 2-Bromo-4-(trifluoromethyl)nicotinic Acid

Direct synthetic routes offer an efficient pathway to the target molecule by introducing the carboxylic acid functionality onto a pre-existing 2-bromo-4-(trifluoromethyl)pyridine (B130479) scaffold.

Carboxylation Strategies via Regioselective Deprotonation

One of the foremost strategies for the direct synthesis of this compound involves the regioselective deprotonation of 2-bromo-4-(trifluoromethyl)pyridine, followed by carboxylation. This method hinges on the ability to selectively remove a proton from the C-3 position of the pyridine (B92270) ring, which is facilitated by the directing effects of the adjacent substituents.

The electron-withdrawing nature of both the bromine atom at the C-2 position and the trifluoromethyl group at the C-4 position increases the acidity of the ring protons. However, achieving regioselectivity in deprotonation is critical. The use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures is a common approach to achieve deprotonation at the most acidic and sterically accessible position. Following deprotonation, the resulting organolithium intermediate is quenched with a source of carbon dioxide, such as dry ice (solid CO2), to introduce the carboxylic acid group. Subsequent acidic workup then yields the desired this compound.

While this method is theoretically sound, the practical application can be challenging due to the potential for competing side reactions, such as nucleophilic attack of the organolithium reagent on the pyridine ring or rearrangement of the intermediate. Optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial for achieving high yields and purity.

Hydrolytic Approaches from Ester Precursors

An alternative and often more reliable direct route to this compound is through the hydrolysis of its corresponding ester precursors, such as ethyl 2-bromo-4-(trifluoromethyl)nicotinate. This two-step approach first involves the synthesis of the ester, which can often be achieved with higher yields and easier purification than the direct carboxylation of the pyridine ring.

The hydrolysis of the ester to the carboxylic acid is a standard and generally high-yielding transformation. This can be accomplished under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. The reaction mixture is typically heated to drive the reaction to completion. Following the hydrolysis, the resulting carboxylate salt is acidified with a strong acid, such as hydrochloric acid, to precipitate the free carboxylic acid.

Acid-catalyzed hydrolysis is also a viable option, where the ester is heated in the presence of a strong acid and water. However, basic hydrolysis is often preferred for its generally faster reaction rates and irreversible nature.

PrecursorReagentsConditionsProduct
Ethyl 2-bromo-4-(trifluoromethyl)nicotinate1. NaOH (aq) 2. HCl (aq)1. Reflux 2. AcidificationThis compound

Precursor Synthesis and Functional Group Interconversion Strategies

In cases where direct synthesis is not feasible or efficient, a multi-step approach involving the synthesis of a precursor molecule followed by the strategic introduction of the required functional groups is employed.

Introduction of the Bromine Atom in Pyridine Rings

The introduction of a bromine atom at the C-2 position of a pyridine ring already bearing a 4-(trifluoromethyl) group and a precursor to the nicotinic acid moiety can be achieved through several methods. One of the most common and effective methods is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.govnih.gov

The Sandmeyer reaction allows for the conversion of an amino group to a bromine atom via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orgnih.govnih.gov In the context of synthesizing this compound, this would involve starting with 2-amino-4-(trifluoromethyl)nicotinic acid or its ester. The amino group is first diazotized by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid, at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group with a bromine atom, releasing nitrogen gas.

This method is particularly useful as it allows for the regioselective introduction of the bromine atom at a specific position, dictated by the initial placement of the amino group. The reaction conditions need to be carefully controlled to avoid side reactions and ensure a good yield of the desired bromo-substituted product.

A patent describes a multi-step synthesis of a bromo-pyridine derivative from an amino precursor, which serves as a good example for this type of transformation. google.com

Installation of the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore in many biologically active molecules due to its unique electronic properties and metabolic stability. Its installation onto a pyridine ring can be a challenging synthetic step.

A powerful strategy for constructing the this compound scaffold involves the use of pre-fluorinated building blocks in a cyclocondensation reaction. nih.govresearchoutreach.orgjst.go.jp This approach builds the pyridine ring with the trifluoromethyl group already in place, thereby avoiding harsh fluorination conditions on a pre-formed aromatic ring.

A variety of trifluoromethyl-containing building blocks can be employed in these reactions. nih.govresearchoutreach.orgjst.go.jp For instance, a common strategy involves the condensation of a β-ketoester bearing a trifluoromethyl group with an enamine or a similar nitrogen-containing species. The resulting intermediate can then undergo cyclization and subsequent aromatization to form the desired trifluoromethyl-substituted pyridine ring.

A comprehensive review on the synthesis of trifluoromethylpyridines highlights the use of such building blocks. nih.gov It mentions 2-Bromo-4-(trifluoromethyl)pyridine as a key intermediate in the synthesis of various compounds, underscoring the importance of these cyclocondensation methodologies. nih.gov

Fluorinated Building BlockReaction TypeProduct
Ethyl 4,4,4-trifluoroacetoacetateHantzsch Pyridine SynthesisDihydropyridine precursor
1,1,1-Trifluoro-2,4-pentanedioneGuareschi-Thorpe CondensationPyridone derivative

Following the formation of the trifluoromethyl-substituted pyridine ring, further functionalization, such as the introduction of the bromine atom and the conversion of a nitrile or ester group to a carboxylic acid, would be necessary to arrive at the final target molecule.

Halogen-Trifluoromethyl Exchange Reactions

One of the most robust methods for introducing a trifluoromethyl group onto an aromatic or heteroaromatic ring is through the displacement of a halogen atom, typically iodine or bromine. This transformation is often mediated by transition metals, with copper-catalyzed reactions being particularly prevalent. These reactions, sometimes referred to as Ullmann-type couplings, involve the reaction of a halo-substituted pyridine derivative with a suitable trifluoromethylating agent. organic-chemistry.orgwikipedia.org

The in situ generation of a (trifluoromethyl)copper species (often written as "CuCF₃") is a common strategy. researchgate.net This reactive intermediate can be formed from various precursors. A widely used method involves the reaction of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent, with a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a fluoride (B91410) source like potassium fluoride. researchgate.netacs.org The generated "CuCF₃" then reacts with the aryl halide in a process that is thought to involve oxidative addition and reductive elimination steps. wikipedia.org

A variety of trifluoromethyl sources have been developed for these copper-mediated or -catalyzed reactions, including inexpensive and readily available compounds derived from trifluoroacetic acid. researchgate.net For instance, sodium trifluoroacetate (B77799) (CF₃CO₂Na) and methyl trifluoroacetate (MTFA) can serve as effective trifluoromethyl sources in the presence of copper salts. beilstein-journals.org The choice of ligands, such as 1,10-phenanthroline, can be crucial for the successful trifluoromethylation of less reactive aryl bromides compared to aryl iodides. researchgate.netnih.gov

The general applicability of this method allows for the trifluoromethylation of a wide range of aryl and heteroaryl halides, including brominated and iodinated pyridine derivatives, which are precursors to compounds analogous to this compound. researchgate.netnih.gov

Substrate ExampleTrifluoromethyl SourceCatalyst/ReagentLigandConditionsProduct YieldReference
Aryl IodideTMSCF₃CuI-DMF, elevated tempGood to High acs.org
Aryl BromideMTFACu Salt1,10-phenanthrolineHigh TempGood to Excellent researchgate.net
2-IodopyridineTMSCF₃ / KFCuI--Moderate researchgate.net
Aryl Boronic AcidTogni's ReagentCu(OAc)₂-MildGood rsc.org
Direct C-H Trifluoromethylation Tactics

Directly replacing a carbon-hydrogen bond with a trifluoromethyl group represents a highly atom-economical approach to synthesizing trifluoromethylated compounds. researchgate.net In recent years, visible-light photoredox catalysis has emerged as a powerful tool for achieving this transformation on heterocycles under mild conditions. nih.govcore.ac.uk This methodology avoids the need for pre-functionalization of the substrate (e.g., halogenation), which is a significant advantage over traditional cross-coupling methods. core.ac.uk

The mechanism of photoredox C-H trifluoromethylation typically involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor. researchgate.net Common trifluoromethyl radical sources include trifluoroiodomethane (CF₃I) and sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as Langlois' reagent. core.ac.ukacs.org A photocatalyst, such as tris(2,2'-bipyridyl)ruthenium(II) chloride (Ru(bpy)₃Cl₂) or an organic photoredox catalyst, absorbs visible light and initiates a single-electron transfer (SET) process with the CF₃ source to generate the •CF₃ radical. core.ac.ukbohrium.com This highly reactive radical then adds to the electron-deficient pyridine ring in a Minisci-type reaction, followed by rearomatization to yield the trifluoromethylated product. researchgate.net

The regioselectivity of direct C-H trifluoromethylation on pyridine rings can be a challenge. However, strategies based on nucleophilic activation of the pyridine ring, for example through hydrosilylation, have been developed to achieve selective trifluoromethylation at the C-3 position. chemrxiv.orgacs.org These advanced methods allow for precise control over the placement of the trifluoromethyl group on complex pyridine and quinoline (B57606) scaffolds. acs.org

Heterocycle TypeTrifluoromethyl SourcePhotocatalystConditionsKey FeatureReference
Electron-rich heterocyclesCF₃IRu(bpy)₃Cl₂Visible lightNo pre-functionalization core.ac.uk
Various heterocyclesCF₃SO₂Na (Langlois' reagent)None (light-mediated)Visible lightCatalyst- and additive-free acs.org
Pyridines/QuinolinesTogni's ReagentHydrosilane/Lewis Acid-3-position selectivity chemrxiv.orgacs.org
Various heterocyclesC₆F₅I(OCOCF₃)₂Ru(bpy)₃Cl₂Visible lightRecyclable iodine reagent acs.org

Multi-Component and Cascade Reaction Sequences for Nicotinic Acid Derivatives

An alternative to functionalizing a pre-existing pyridine ring is to construct the ring itself from acyclic, trifluoromethyl-containing building blocks. nih.govjst.go.jp Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are particularly efficient for this purpose. researchgate.netresearchgate.net

The Kröhnke pyridine synthesis is a classic example that has been adapted for trifluoromethylated analogs. researchgate.net A multicomponent Kröhnke reaction for synthesizing 2-trifluoromethyl pyridines has been reported, involving the reaction of chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium (B1175870) acetate. This process proceeds through a cascade of Michael addition, nucleophilic addition, and elimination steps to build the substituted pyridine ring. researchgate.net

Other strategies involve the cyclocondensation of trifluoromethyl-containing building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with enamines or other suitable precursors. nih.govchemicalbook.com For example, a patented method describes the synthesis of 4-(trifluoromethyl)nicotinic acid starting from trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile. google.comgoogle.com The process involves an initial acylation to form 4-ethoxy-1,1,1-trifluoro-3-en-2-one, followed by a cyclization with 3-aminoacrylonitrile to form the pyridine ring, and a final hydrolysis step to yield the nicotinic acid. google.com

Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a one-pot process, also provide elegant routes to complex heterocyclic structures. researchgate.netresearchgate.net While not always directly yielding nicotinic acids, these methodologies showcase the power of designing reaction sequences that rapidly build molecular complexity from simple starting materials, a principle that is applicable to the synthesis of highly substituted trifluoromethylated pyridine systems.

Reaction TypeKey CF₃ Building BlockOther ReactantsProduct TypeReference
Multi-component (Kröhnke)1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromideChalcones, Ammonium acetate2-Trifluoromethyl Pyridines researchgate.net
Cyclocondensation4-ethoxy-1,1,1-trifluoro-3-en-2-one3-aminoacrylonitrile4-Trifluoromethyl Nicotinonitrile google.com
CyclocondensationEthyl 4,4,4-trifluoro-3-oxobutanoateEnaminesTrifluoromethyl Nicotinic Esters nih.gov
Cascade Reaction3-(2-bromo-2-chloro-1,1,1-trifluoroethyl)cyclopentanoneAminesmeta-Trifluoromethylanilines researchgate.net

Chemical Reactivity and Functionalization Patterns of 2 Bromo 4 Trifluoromethyl Nicotinic Acid

Nucleophilic Substitution Chemistry at the Pyridine (B92270) C2-Bromine Position

The pyridine ring in 2-bromo-4-(trifluoromethyl)nicotinic acid is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups. This electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the halogenated C2 position. The bromine atom at this position is activated towards displacement by a variety of nucleophiles.

The presence of the trifluoromethyl group further enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack. nih.gov Reactions with nucleophiles such as amines, alkoxides, and thiolates can proceed under relatively mild conditions to afford a range of substituted 4-(trifluoromethyl)nicotinic acid derivatives. The general mechanism involves the addition of the nucleophile to the C2 position, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion to restore aromaticity.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Amine R-NH2 2-Amino-4-(trifluoromethyl)nicotinic acid derivative
Alkoxide R-ONa 2-Alkoxy-4-(trifluoromethyl)nicotinic acid derivative

Electrophilic Aromatic Substitution Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to its electron-deficient nature. total-synthesis.comnih.gov The pyridine nitrogen acts as a strong deactivating group towards electrophilic attack. Furthermore, the trifluoromethyl and carboxylic acid groups are also powerful deactivating groups, making EAS reactions on this compound challenging.

If an EAS reaction were to occur, the directing effects of the existing substituents would determine the position of substitution. The pyridine nitrogen directs incoming electrophiles primarily to the C3 and C5 positions. The trifluoromethyl group is a meta-directing deactivator, while the carboxylic acid group is also a meta-directing deactivator. total-synthesis.com Considering the positions on the pyridine ring relative to these substituents, the directing effects are as follows:

Pyridine Nitrogen: Deactivating, directs to C3 and C5.

Bromine (C2): Deactivating, ortho-, para-director.

Carboxylic Acid (C3): Deactivating, meta-director (directs to C5).

Trifluoromethyl (C4): Deactivating, meta-director (directs to C2 and C6, though C2 is already substituted).

The cumulative effect of these substituents makes the C5 position the most likely, albeit still difficult, site for electrophilic attack. However, due to the strongly deactivated nature of the ring, direct electrophilic aromatic substitution is not a common strategy for the functionalization of this molecule.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a versatile functional handle that can undergo a variety of standard transformations. These reactions allow for the modification of this part of the molecule without affecting the pyridine ring or the other substituents under appropriate conditions.

Common transformations include:

Esterification: Reaction with alcohols in the presence of an acid catalyst or with alkylating agents to form the corresponding esters. nih.gov

Amide Bond Formation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents) followed by reaction with primary or secondary amines to yield amides. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can sometimes be achieved under harsh thermal or catalytic conditions. More advanced methods for decarboxylative cross-coupling or trifluoromethylation have also been developed. nih.gov

Table 2: Common Transformations of the Carboxylic Acid Group

Reaction Type Reagents Product Functional Group
Esterification R-OH, H+ Ester (-COOR)
Amide Formation R2NH, coupling agent Amide (-CONR2)

Recent advancements have also explored the conversion of carboxylic acids to trifluoromethyl groups, offering a potential pathway to further modify the molecule. researchgate.netnih.govescholarship.org

Regioselective Lithiation and Metalation Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. znaturforsch.com In the case of this compound, the carboxylic acid group can act as a directed metalation group (DMG). However, the acidic proton of the carboxylic acid would be abstracted first by a strong base. Therefore, protection of the carboxylic acid, for instance as an ester or an amide, is typically required.

Alternatively, halogen-metal exchange is a common strategy for the lithiation of bromopyridines. researchgate.netacs.org Treatment of this compound (or its ester/amide derivative) with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to the exchange of the bromine atom at the C2 position with lithium. This generates a potent nucleophile at the C2 position, which can then be reacted with a wide range of electrophiles to introduce new functional groups.

The regioselectivity of lithiation can be influenced by the directing effects of the substituents and the choice of the lithiating agent. rsc.org The resulting organolithium species can be quenched with various electrophiles to introduce substituents at the C2 position.

Table 3: Electrophiles for Quenching Organolithium Intermediates

Electrophile Reagent Example Introduced Functional Group
Aldehydes/Ketones RCHO, RCOR' Hydroxyalkyl/Hydroxyaryl
Carbon Dioxide CO2 Carboxylic Acid
Alkyl Halides R-X Alkyl

Reductive Dehalogenation and Hydrogenation Studies

The bromine atom at the C2 position can be removed through reductive dehalogenation. This transformation is typically achieved through catalytic hydrogenation, using a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. organic-chemistry.orgresearchgate.netresearchwithrutgers.com The reactivity of aryl halides towards reductive dehalogenation generally follows the order I > Br > Cl. mdpi.com This allows for the selective removal of the bromine atom while potentially leaving other functional groups intact under controlled conditions.

Hydrogenation of the pyridine ring itself is also possible but typically requires more forcing conditions, such as high pressure of hydrogen and more active catalysts (e.g., rhodium or ruthenium on a support). Selective reduction of the C=C bonds in the pyridine ring while preserving the C-Br bond would be challenging.

Cross-Coupling Reactions and Heterocyclic Annulations

The C2-bromo position of this compound is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govresearchgate.netkaust.edu.saresearchgate.net It is a widely used method for forming biaryl and aryl-heteroaryl linkages.

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylated pyridine derivative. wikipedia.orglibretexts.orgorganic-chemistry.orgpitt.eduresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the bromopyridine and a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govresearchgate.net This provides a direct route to 2-amino-4-(trifluoromethyl)nicotinic acid derivatives.

Heck Coupling: This reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene.

These cross-coupling reactions provide access to a vast array of derivatives of 4-(trifluoromethyl)nicotinic acid, making the parent bromo compound a valuable synthetic intermediate. Furthermore, the products of these reactions can sometimes be used in subsequent intramolecular cyclization reactions to form fused heterocyclic systems (heterocyclic annulations).

Table 4: Common Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical)
Suzuki-Miyaura Organoboron reagent C-C Pd catalyst, base
Sonogashira Terminal alkyne C-C (alkyne) Pd catalyst, Cu(I) co-catalyst, base

Derivatives and Analogues of 2 Bromo 4 Trifluoromethyl Nicotinic Acid

Ester and Amide Derivatives as Reactive Intermediates

The carboxylic acid moiety of 2-bromo-4-(trifluoromethyl)nicotinic acid is a primary site for derivatization. Conversion of the carboxylic acid to an ester or an amide is a common initial step to facilitate further reactions, enhance solubility in organic solvents, or introduce new functionalities. These derivatives are crucial reactive intermediates in multi-step syntheses.

The formation of esters is typically achieved by standard esterification methods. One common approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an appropriate alcohol. Alternatively, direct condensation of the carboxylic acid with an alcohol can be promoted by acid catalysts or coupling agents. Activated esters, such as 4-nitrophenyl (PNP) or 2,3,5,6-tetrafluorophenyl (TFP) esters, are particularly useful synthons for subsequent reactions, like amide bond formation, due to their enhanced reactivity toward nucleophiles. nih.gov

Amide bond formation is a cornerstone of medicinal chemistry, and numerous methods exist for coupling carboxylic acids with amines. luxembourg-bio.comrsc.org For this compound, this can be accomplished by activating the carboxylic acid with a variety of coupling reagents. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an active ester intermediate that readily reacts with a primary or secondary amine to yield the corresponding amide. luxembourg-bio.com This method is valued for its mild conditions and broad applicability.

The strategic use of ester and amide derivatives is essential for building more complex molecules. For instance, converting the acid to a methyl or ethyl ester allows the bromine atom at the C2 position to undergo palladium-catalyzed cross-coupling reactions without interference from the acidic proton of the carboxyl group.

Derivative TypeReactantReagent/ConditionsProduct
EsterMethanol (B129727)H₂SO₄ (cat.), refluxMethyl 2-bromo-4-(trifluoromethyl)nicotinate
EsterEthanol (B145695)1. SOCl₂ 2. Ethanol, Pyridine (B92270)Ethyl 2-bromo-4-(trifluoromethyl)nicotinate
AmideAmmoniaEDCI, HOBt, DMF2-Bromo-4-(trifluoromethyl)nicotinamide
AmideAnilineHATU, DIPEA, CH₂Cl₂N-phenyl-2-bromo-4-(trifluoromethyl)nicotinamide

Structural Modifications on the Pyridine Ring

The pyridine scaffold of this compound can be systematically altered to produce a range of structural analogues. Modifications can target the halogen substituent at the C2 position or the trifluoromethyl group at the C4 position, enabling fine-tuning of the molecule's electronic and steric properties.

The bromine atom at the C2 position is a versatile handle for chemical modification. One fundamental alteration is its replacement with other halogen atoms (F, Cl, I). Such halogen exchange reactions on aryl halides can be challenging but are synthetically valuable. frontiersin.org

Bromo to Chloro/Fluoro: The conversion of an aryl bromide to a chloride or fluoride (B91410) often requires metal-catalyzed methods, such as those using copper or palladium catalysts with a suitable halogen source. researchgate.net For fluorination, reagents like potassium fluoride may be used, typically in polar aprotic solvents at elevated temperatures. wikipedia.org

Bromo to Iodo: The Finkelstein reaction, classically used for alkyl halides, can be adapted for aryl systems. wikipedia.org A common method involves reacting the aryl bromide with sodium iodide in the presence of a copper(I) catalyst and a ligand such as N,N'-dimethyl-1,2-cyclohexanediamine. frontiersin.org

These transformations allow for the synthesis of a complete set of 2-halo-4-(trifluoromethyl)nicotinic acid analogues, which can exhibit different reactivity profiles in subsequent reactions, such as cross-coupling, where the reactivity generally follows the order I > Br > Cl.

Starting MaterialTarget HalogenTypical Reagents/CatalystProduct
This compoundIodoNaI, CuI, ligand (e.g., DMCDA)2-Iodo-4-(trifluoromethyl)nicotinic acid
This compoundChloroCuCl, high temperature2-Chloro-4-(trifluoromethyl)nicotinic acid
This compoundFluoroKF, Pd-catalyst or CsF2-Fluoro-4-(trifluoromethyl)nicotinic acid

The trifluoromethyl (-CF₃) group significantly influences the electronic properties of the pyridine ring due to its strong electron-withdrawing nature. nih.gov Altering this group to other fluorinated moieties or different functional groups can modulate these properties. While direct chemical transformation of the robust C-F bonds in a -CF₃ group is difficult, analogues are typically prepared through distinct synthetic routes using different starting materials.

Synthesis of Polyfunctionalized Pyridine Scaffolds

This compound and its ester derivatives are excellent substrates for creating highly substituted and complex pyridine scaffolds. The C2-bromo group is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. digitellinc.com

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl, heteroaryl, or alkyl groups at the C2 position. The synthesis and coupling of trifluoromethyl-substituted pyridylboronic acids have been extensively studied. rsc.org

Sonogashira Coupling: This reaction introduces an alkyne moiety at the C2 position by coupling the bromopyridine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine, providing access to 2-amino-pyridine derivatives.

Heck Coupling: This reaction introduces an alkene substituent by coupling with an olefin.

These reactions, often performed on the more stable ester derivatives, can be used sequentially or in combination to build up molecular complexity, yielding polyfunctionalized pyridines with precise control over the substitution pattern.

Reaction TypeCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃2-Phenyl-4-(trifluoromethyl)nicotinic acid derivative
SonogashiraTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-(Trimethylsilylethynyl)-4-(trifluoromethyl)nicotinic acid derivative
Buchwald-HartwigMorpholinePd₂(dba)₃, BINAP, NaOtBu2-Morpholino-4-(trifluoromethyl)nicotinic acid derivative
StilleTributyl(vinyl)stannanePd(PPh₃)₄2-Vinyl-4-(trifluoromethyl)nicotinic acid derivative

Heterocyclic Fused Systems Derived from this compound

The ortho-relationship between the C2-bromo and C3-carboxyl groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. Through intramolecular or intermolecular condensation reactions, new rings can be constructed onto the pyridine core, leading to bicyclic structures such as pyrido[2,3-d]pyrimidines, pyrido[2,3-b]pyrazines, or furo[2,3-b]pyridines.

The general strategy involves reacting the nicotinic acid derivative with a bifunctional nucleophile. For example:

Reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyridopyridazinones .

Condensation with guanidine (B92328) or urea (B33335) can yield pyrido[2,3-d]pyrimidinones .

Reaction of the corresponding amide with reagents like phosphorus pentoxide can initiate cyclization to form fused systems.

These reactions often proceed through an initial nucleophilic substitution at the C2 position, followed by an intramolecular cyclization involving the C3-carboxyl group (or its derivative). The resulting fused heterocycles are of significant interest in medicinal chemistry due to their rigid structures and potential as pharmacophores. Various methods for synthesizing fused pyridines from simple precursors have been developed, highlighting the importance of this structural motif. benthamscience.comresearchgate.netrsc.org

Applications in Advanced Organic Synthesis and Chemical Sciences

Utilization as a Key Building Block for Complex Molecules

The strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and a trifluoromethyl group—renders 2-bromo-4-(trifluoromethyl)nicotinic acid a potent building block in organic synthesis. The bromine atom at the 2-position is particularly amenable to a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl, heteroaryl, or alkyl substituents, thereby enabling the construction of intricate molecular frameworks.

Simultaneously, the carboxylic acid group at the 3-position can be readily converted into esters, amides, or other functional derivatives. This dual reactivity allows for a modular and convergent approach to complex target molecules, where different fragments of the final structure can be systematically introduced. The trifluoromethyl group, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity, is retained as a critical pharmacophore or a modulator of material properties in the final product. For instance, this compound serves as a key intermediate in the synthesis of novel pharmaceutical candidates by allowing for precise, stepwise modifications.

Table 1: Synthetic Transformations of this compound

Reaction TypeReacting GroupPotential Product ClassSignificance
Suzuki CouplingC-Br bondAryl/Heteroaryl-substituted pyridinesFormation of C-C bonds to build complex bi-aryl structures.
Buchwald-Hartwig AminationC-Br bond2-Amino-pyridine derivativesInstallation of nitrogen-based functional groups.
Amidations/Esterifications-COOH groupNicotinamides/Nicotinate estersCreation of key linkages in pharmaceuticals and other functional molecules.
Decarboxylation-COOH group2-Bromo-4-(trifluoromethyl)pyridine (B130479)Access to a different class of substituted pyridine (B92270) intermediates.

Role in the Synthesis of Intermediates for Fluorinated Heterocycles

Fluorinated heterocycles are integral components of many modern pharmaceuticals and agrochemicals. researchgate.net this compound is not only a fluorinated heterocycle itself but also a crucial precursor for the synthesis of more elaborate heterocyclic systems. The presence of the bromine atom and the carboxylic acid group provides two reactive centers that can be used to construct fused ring systems.

Through intramolecular cyclization reactions, the pyridine ring of this compound can be annulated to form bicyclic or polycyclic heterocyclic scaffolds. For example, after converting the carboxylic acid to a suitable amide derivative, an intramolecular Heck reaction or other cyclization strategies can be employed to form pyridopyrimidines or other fused systems. These resulting complex fluorinated heterocycles are often explored for their unique biological activities and are difficult to access through other synthetic routes. The trifluoromethylpyridine (TFMP) moiety is a key structural motif in numerous active ingredients, and building upon this core structure is a common strategy in drug discovery and agrochemical development. nih.govjst.go.jp

Precursor in the Development of Scaffolds for Agrochemical Research

The pyridine ring is a well-established "pharmacophore" in the agrochemical industry, present in numerous successful herbicides, insecticides, and fungicides. usda.gov Specifically, trifluoromethyl-substituted pyridines are a major class of compounds used in crop protection. nih.govresearchgate.net this compound serves as an ideal starting material for creating libraries of novel compounds for agrochemical screening.

By systematically modifying the bromo and carboxylic acid functionalities, researchers can generate a diverse set of derivatives. These derivatives are then tested for biological activity, and structure-activity relationship (SAR) studies are conducted to identify the key structural features responsible for the desired effect, be it herbicidal, insecticidal, or fungicidal. usda.govmdpi.com For example, the synthesis of various nicotinamide (B372718) derivatives has been a fruitful area of research for developing new antifungal agents. nih.gov The ability to readily diversify the structure of this compound makes it a valuable platform for discovering new lead compounds in the ongoing effort to develop more effective and selective agrochemicals.

Table 2: Agrochemical Scaffolds Derived from Trifluoromethyl-Substituted Pyridines

Agrochemical ClassGeneral Structural FeatureContribution of the CF3 GroupExample of Commercial Product (Analogous Structure)
HerbicidesSubstituted Pyridine SulfonylureasIncreases biological activity and metabolic stability.Flupyrsulfuron-methyl
InsecticidesPyridine AmidesEnhances insecticidal potency and bioavailability.Flonicamid
FungicidesPyridinyl-based carboxamidesImproves efficacy against fungal pathogens.Fluopyram

Application in the Construction of Advanced Materials with Tuned Properties

Beyond life sciences, the unique electronic and physical properties imparted by fluorine atoms make fluorinated organic compounds attractive for materials science. mdpi.com this compound can be utilized as a monomer or a functional building block in the design of advanced materials with tailored characteristics.

The trifluoromethyl group is strongly electron-withdrawing and can significantly alter the electronic properties of a molecule, influencing its photophysical behavior and thermal stability. The carboxylic acid function provides a convenient handle for incorporation into polymers like polyesters or polyamides, or for grafting onto surfaces. The pyridine nitrogen and the carboxylic oxygen can also act as ligands to coordinate with metal ions, opening possibilities for the creation of metal-organic frameworks (MOFs) or coordination polymers. These materials could find applications as sensors, catalysts, or in electronic devices. The combination of a rigid aromatic core, a strong electron-withdrawing group, and reactive handles for polymerization or coordination makes this compound a promising candidate for the rational design of functional organic materials.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. libretexts.org For 2-Bromo-4-(trifluoromethyl)nicotinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The proton at the 5-position (H-5) would appear as a doublet, coupled to the proton at the 6-position (H-6). The H-6 proton would also appear as a doublet. The electron-withdrawing effects of the adjacent nitrogen, the bromine atom, and the trifluoromethyl group would shift these signals significantly downfield, likely in the range of 8.0-9.0 ppm. stackexchange.comchemicalbook.com A very broad singlet corresponding to the acidic proton of the carboxylic acid group would also be expected at a much lower field (>10 ppm). chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would reveal seven unique carbon signals. The carbon of the carboxylic acid group (C=O) would appear at the lowest field, typically around 165-170 ppm. chemicalbook.com The five carbons of the pyridine ring would have distinct chemical shifts influenced by their substituents. The carbon bearing the bromine (C-2) and the carbon with the trifluoromethyl group (C-4) would show characteristic shifts, with the C-4 signal appearing as a quartet due to coupling with the three fluorine atoms. The remaining pyridine carbons (C-3, C-5, C-6) and the trifluoromethyl carbon would also be identifiable. chemicalbook.comrsc.org

¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is a particularly informative technique. It would show a single, sharp signal, as all three fluorine atoms are chemically equivalent. researchgate.netnih.gov The chemical shift of this signal provides a sensitive probe of the electronic environment around the CF₃ group. sigmaaldrich.com

2D NMR Techniques: To unambiguously assign these signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the signals of the H-5 and H-6 protons, confirming their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. hmdb.cahmdb.ca It would definitively link the H-5 signal to the C-5 signal and H-6 to C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
COOH>10~166Broad Singlet (¹H), Singlet (¹³C)
C-2-~145Singlet
C-3-~140Singlet
C-4-~135Quartet (due to ¹JCF)
C-5~8.4~125Doublet (¹H), Doublet (¹³C)
C-6~8.9~152Doublet (¹H), Doublet (¹³C)
CF₃-~122Quartet (due to ¹JCF)

Infrared and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule. nih.gov These frequencies are highly specific and create a unique "fingerprint" for the compound. For this compound, the spectra would be characterized by absorptions corresponding to its various functional groups. nih.gov

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. researchgate.net

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected in the region of 1700-1725 cm⁻¹. researchgate.net

C=C and C=N Stretches: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. elixirpublishers.comasianpubs.org

C-F Stretches: The trifluoromethyl group will produce very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-Br bond, which may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
O-H stretch (Carboxylic Acid)2500 - 3300Strong, Broad
C-H stretch (Aromatic)3000 - 3100Medium
C=O stretch (Carboxylic Acid)1700 - 1725Strong, Sharp
C=C / C=N stretch (Pyridine Ring)1400 - 1600Medium to Strong
C-F stretch (CF₃ Group)1100 - 1350Very Strong
C-Br stretch500 - 650Medium to Weak

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₇H₃BrF₃NO₂), HRMS would confirm its exact monoisotopic mass.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), which is a definitive signature for the presence of a single bromine atom. youtube.com

The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule would likely include:

Loss of the carboxylic acid group (-COOH, 45 Da). libretexts.org

Loss of the bromine atom (-Br, 79/81 Da). miamioh.edu

Loss of the trifluoromethyl group (-CF₃, 69 Da). These fragmentation patterns help to confirm the connectivity of the different functional groups within the molecule. slideshare.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. ebi.ac.uk

This analysis would confirm the planarity of the pyridine ring and reveal the orientation of the carboxylic acid and trifluoromethyl substituents relative to the ring. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which typically form dimeric structures. researchgate.net The crystal structure of the related nicotinic acid has been determined to be monoclinic. researchgate.netnanomegas.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method for analyzing non-volatile compounds like this. A typical method would use a C18 stationary phase column with a mobile phase consisting of a mixture of an aqueous acid (like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The compound would be detected using a UV detector, as the pyridine ring is a strong chromophore. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high melting point of carboxylic acids, direct analysis by GC can be challenging. myfoodresearch.com Derivatization, such as silanization, is often employed to convert the carboxylic acid into a more volatile ester, making it amenable to GC analysis. mat-test.com GC-MS offers excellent separation and provides mass spectral data for peak identification, making it a powerful tool for identifying and quantifying impurities. researchgate.netmdpi.com

Emerging Research Directions and Future Prospects in the Chemistry of 2 Bromo 4 Trifluoromethyl Nicotinic Acid

Development of Sustainable and Green Synthetic Protocols

The increasing emphasis on environmental responsibility in chemical manufacturing is driving research towards more sustainable synthetic methods. Future efforts in the synthesis of 2-bromo-4-(trifluoromethyl)nicotinic acid and its derivatives will likely focus on green chemistry principles. This includes the development of protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents.

Key research areas include:

Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow systems can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up. acs.org Flow chemistry can enhance the efficiency of key steps, such as bromination or the introduction of the trifluoromethyl group.

Alternative Solvents: Research into replacing conventional volatile organic compounds with greener alternatives like water, supercritical fluids, or bio-based solvents is a priority. For instance, palladium-catalyzed reactions have been successfully performed in micellar media, which enhances yields and can be applicable to bromoaromatics. rsc.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves exploring novel cyclization and condensation reactions that build the pyridine (B92270) ring with minimal byproduct formation, potentially starting from simple, readily available fluorinated precursors. nih.govresearchgate.net

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

Feature Traditional Batch Synthesis Green/Sustainable Approach
Solvents Chlorinated hydrocarbons (e.g., Dichloromethane) Water, bio-solvents, supercritical CO2, micellar media
Energy Input High-temperature reflux over extended periods Microwave-assisted synthesis, continuous flow with efficient heat exchange
Catalysis Stoichiometric reagents High-turnover heterogeneous or homogeneous catalysts
Safety Risks associated with large-scale handling of hazardous materials Enhanced safety through smaller reaction volumes in flow systems

| Waste | Significant solvent and reagent waste | Reduced waste streams, potential for catalyst recycling |

Exploration of Novel Catalytic Transformations

The bromine atom at the C-2 position of this compound is a prime handle for a wide array of catalytic cross-coupling reactions. While established methods like Suzuki and Heck couplings are utilized, future research will explore more advanced and novel catalytic systems to further expand its synthetic utility.

Advanced Cross-Coupling Reactions: There is significant potential in applying a broader range of cross-coupling reactions. For instance, palladium-catalyzed reactions with organoaluminum reagents have shown high efficiency for similar bromo-heterocyclic systems, offering an alternative to boronic acids. nih.gov Multimetallic catalysis, combining the distinct selectivities of two different metal catalysts (e.g., Nickel and Palladium), could enable selective couplings that are not possible with a single catalyst. nih.gov

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable tool. Photoredox catalysis could enable novel transformations of the trifluoromethyl group or facilitate cross-coupling reactions under exceptionally mild conditions. montclair.edu

Design of Next-Generation Fluorinated Pyridine Scaffolds

Fluorinated pyridine derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in FDA-approved drugs and bioactive compounds. nih.govnih.govresearchgate.net The unique electronic properties conferred by the fluorine and trifluoromethyl groups can enhance metabolic stability, binding affinity, and bioavailability. nih.gov this compound is an ideal starting point for the rational design of new generations of these valuable scaffolds.

Future research will focus on using this building block to construct libraries of novel compounds for biological screening. By strategically varying the substituent introduced at the C-2 position via cross-coupling, a diverse array of molecular architectures can be accessed. For example, coupling with various arylboronic acids can yield complex biaryl structures, which are common motifs in pharmacologically active molecules. acs.orgnih.gov The carboxylic acid group can be readily converted into amides, esters, or other functional groups, further expanding the accessible chemical space and allowing for the introduction of additional pharmacophores. frontiersin.org

Table 2: Potential Bioactive Scaffolds from this compound

Coupling Partner/Reaction Resulting Scaffold Potential Therapeutic Area
Arylboronic Acids (Suzuki Coupling) 2-Aryl-4-(trifluoromethyl)nicotinic acids Oncology, Inflammation
Terminal Alkynes (Sonogashira Coupling) 2-Alkynyl-4-(trifluoromethyl)nicotinic acids Antiviral, CNS disorders
Amines (Buchwald-Hartwig Amination) 2-Amino-4-(trifluoromethyl)nicotinic acids Antibacterial, Kinase Inhibitors

Deepening Theoretical Understanding of Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. A deeper theoretical investigation of this compound can accelerate the discovery of new reactions and applications.

Density Functional Theory (DFT): DFT calculations can be employed to map the electron distribution within the molecule, identifying the most likely sites for nucleophilic and electrophilic attack. mdpi.com This allows for the prediction of reactivity and regioselectivity in various transformations. Calculating global reactivity descriptors can provide quantitative insights into the molecule's electronic properties. mdpi.com

Reaction Mechanism Analysis: Computational modeling can elucidate the step-by-step mechanisms of catalytic reactions involving this compound. smu.eduresearchgate.net By calculating the energy profiles of potential reaction pathways, including transition states and intermediates, researchers can understand why certain catalysts or conditions are more effective than others. montclair.edu This knowledge is invaluable for optimizing existing reactions and designing new, more efficient catalytic systems.

Predicting Molecular Properties: Theoretical methods can predict the physicochemical properties of novel derivatives before they are synthesized. This includes properties relevant to drug design, such as lipophilicity and electronic characteristics, helping to prioritize synthetic targets that are most likely to have desired biological activities.

Expansion into Unexplored Areas of Heterocyclic Chemistry

While the primary value of this compound lies in its use as a scaffold for functionalization, there are opportunities to use it in the construction of entirely new heterocyclic systems. The combination of functional groups on the pyridine ring allows for the design of tandem or cascade reactions that can build molecular complexity rapidly.

Future research could explore intramolecular reactions to form fused ring systems. For example, after coupling a suitable partner at the C-2 position, a subsequent catalytic reaction could induce cyclization involving the trifluoromethyl group or the carboxylic acid, leading to novel polycyclic aromatic systems. The development of clean and efficient protocols for creating new 1,4-benzoheterocycles and other ring systems is an active area of research where this building block could find new applications. rsc.org This expansion into novel heterocyclic frameworks will open up new avenues for discovery in materials science, agrochemicals, and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-4-(trifluoromethyl)nicotinic acid?

  • Methodology :

Sandmeyer Reaction : Start with a nicotinic acid precursor containing an amino group. Treat with NaNO₂, HBr, and CuBr₂ to introduce bromine at the 2-position (e.g., analogous to 4-trifluoromethylanthranilic acid → 2-bromo-4-trifluoromethylbenzoic acid in ).

Ester Hydrolysis : Convert the ethyl ester derivative (e.g., ethyl 2-bromo-4-(trifluoromethyl)nicotinate) to the free acid using NaOH or H₂SO₄ under reflux. Confirm completion via TLC or LCMS .

  • Key Considerations : Monitor reaction intermediates using LCMS (e.g., m/z 243 [M+H-C₄H₉OCO]⁺ as in ) and optimize stoichiometry to avoid over-bromination.

Q. How should researchers characterize this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H NMR to confirm aromatic proton environments and ¹⁹F NMR to verify the trifluoromethyl group’s presence (δ ~ -60 to -70 ppm).
  • LCMS/HPLC : Employ LCMS (e.g., ESI+ mode) for molecular ion identification and HPLC (C18 column, acidic mobile phase) for purity assessment (retention time ~1.31 minutes under TFA conditions, as in ).
  • Elemental Analysis : Validate Br and F content via combustion analysis .

Q. What safety protocols are essential when handling this compound?

  • Hazards : Skin/eye irritation, respiratory toxicity (similar to 4-bromo-2-(trifluoromethyl)aniline in ).
  • Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Quench waste with 10% NaHCO₃ before disposal .

Advanced Research Questions

Q. How does the bromine substituent influence cross-coupling reactivity?

  • Mechanistic Insight : The bromine at the 2-position enables Suzuki-Miyaura couplings with boronic acids (e.g., 1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-ylboronic acid in ).
  • Optimization : Use Pd(PPh₃)₄ or XPhos catalysts in THF/H₂O at 80°C. Monitor coupling efficiency via loss of the bromine signal in ¹H NMR .

Q. What computational methods predict electronic effects of the trifluoromethyl group?

  • Density Functional Theory (DFT) : Apply B3LYP/6-311+G(d,p) to model electron-withdrawing effects of the -CF₃ group on the pyridine ring’s aromaticity. Compare HOMO/LUMO levels with non-fluorinated analogs to assess reactivity (e.g., Colle-Salvetti correlation-energy models in ).
  • Output : The -CF₃ group reduces electron density at the 4-position, directing electrophilic substitution to the 5-position .

Q. How can researchers resolve contradictions in spectroscopic data?

  • Case Study : If ¹H NMR shows unexpected splitting, use 2D NMR (COSY, HSQC) to assign signals. For example, para-substituted trifluoromethyl groups may split aromatic protons into complex multiplets.
  • Validation : Cross-reference with X-ray crystallography data (if available) or computational simulations .

Q. What role does this compound play in medicinal chemistry?

  • Applications : Serves as a precursor for kinase inhibitors (e.g., pyrrole-2-carboxylic acid derivatives in ) or protease inhibitors.
  • Case Study : React with N-methoxy-N-methylamide reagents to generate Weinreb amides for ketone synthesis (e.g., 2-bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide in ) .

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